cis-2-Butene-1,4-diol

Catalog No.
S568586
CAS No.
6117-80-2
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Butene-1,4-diol

CAS Number

6117-80-2

Product Name

cis-2-Butene-1,4-diol

IUPAC Name

(Z)-but-2-ene-1,4-diol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-

InChI Key

ORTVZLZNOYNASJ-UPHRSURJSA-N

SMILES

Array

solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE

Synonyms

(Z)-2-Butene-1,4-diol; cis-2-Butene-1,4-diol ; (2Z)-2-Butene-1,4-diol; (Z)-1,4-Dihydroxy-2-butene; (Z)-2-Buten-1,4-diol; (Z)-2-Butene-1,4-diol; cis-1,4-Dihydroxy-2-butene; cis-2-Butene-1,4-diol

Canonical SMILES

C(C=CCO)O

Isomeric SMILES

C(/C=C\CO)O

The exact mass of the compound cis-2-Butene-1,4-Diol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in water, ethyl alcohol, acetone; sparingly sol in benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1260. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Butylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-2-Butene-1,4-diol is a reactive, unsaturated C4 diol characterized by its strict (Z)-geometry double bond. As a bifunctional building block, it is primarily procured for the synthesis of advanced polyurethane and polyester resins, where it serves as a specialized chain extender that introduces main-chain unsaturation for post-polymerization crosslinking. Additionally, its pre-organized cis-hydroxyl groups make it an essential precursor for the cyclodehydration into 2,5-dihydrofuran and a stereospecific intermediate in the commercial synthesis of Vitamin B6 (pyridoxine) and various agrochemicals [1]. Unlike its saturated analog, 1,4-butanediol, the retained alkene moiety in cis-2-butene-1,4-diol provides a critical reactive handle for downstream functionalization, making it indispensable for specific high-performance materials and active pharmaceutical ingredients (APIs).

Substituting cis-2-butene-1,4-diol with its geometric isomer (trans-2-butene-1,4-diol) or its saturated counterpart (1,4-butanediol) fundamentally alters both process chemistry and final material properties. In polymer synthesis, the trans-isomer induces severe conformational mismatches, favoring metastable β-crystals in polyesters, whereas the cis-isomer promotes the growth of thermodynamically stable α-crystals [1]. Furthermore, substituting with 1,4-butanediol eliminates the reactive double bond entirely, preventing any secondary UV-curing or crosslinking in polyurethane elastomers. In small-molecule synthesis, the cis-geometry is strictly required to pre-organize the hydroxyl groups for efficient cyclodehydration into 2,5-dihydrofuran; using 1,4-butanediol instead yields tetrahydrofuran (THF), stripping the molecule of the unsaturation required for subsequent API coupling steps.

Polymorphic Control in Isodimorphic Polyesters

In the synthesis of poly(butylene adipate) (PBA) copolymers, the choice between cis- and trans-2-butene-1,4-diol dictates the macroscopic crystalline structure of the resulting polymer. Research demonstrates that the incorporation of trans-C=C units highly matches the all-trans conformation of β-crystals, locking the polymer into a metastable orthorhombic state. Conversely, incorporating cis-2-butene-1,4-diol disrupts this regularity, facilitating the growth of thermodynamically stable monoclinic α-crystals [1]. This stereospecific behavior is critical for manufacturers seeking to precisely tune the thermal stability and degradation profiles of biodegradable polyesters without altering the overall monomer ratio.

Evidence DimensionCrystal polymorph formation in PBA copolymers
Target Compound DataPromotes thermodynamically stable monoclinic α-crystals
Comparator Or Baselinetrans-2-Butene-1,4-diol (promotes metastable orthorhombic β-crystals)
Quantified DifferenceShifts primary crystal structure from metastable β-form to stable α-form
ConditionsMelt polycondensation of adipic acid with respective unsaturated diols

Allows polymer manufacturers to precisely engineer the thermal stability and degradation profile of biodegradable polyesters.

Cyclodehydration Selectivity for Cyclic Ethers

When synthesizing cyclic ether intermediates, the spatial orientation of the hydroxyl groups is process-critical. Gas-phase interaction studies over silica-supported Pd and Pt catalysts reveal that cis-2-butene-1,4-diol undergoes rapid, direct cyclodehydration at room temperature to yield 2,5-dihydrofuran (2,5-DHF) and water [1]. In contrast, the saturated baseline 1,4-butanediol yields tetrahydrofuran (THF) under similar cyclodehydration conditions. Procuring the cis-unsaturated diol ensures the retention of the C=C double bond in the resulting heterocycle, which is a mandatory structural feature for downstream epoxidation or functionalization in pharmaceutical manufacturing.

Evidence DimensionCyclic ether product structure
Target Compound DataYields 2,5-dihydrofuran (retains C=C unsaturation)
Comparator Or Baseline1,4-Butanediol (yields fully saturated tetrahydrofuran)
Quantified Difference100% retention of reactive unsaturation in the cyclic ether ring
ConditionsGas-phase interaction over silica-supported Pd and Pt catalysts at room temperature

Essential for procuring the correct precursor when synthesizing unsaturated cyclic ethers for downstream functionalization.

Bypassing Alkyne Over-Hydrogenation Yield Losses

In the production of fine chemicals, utilizing 2-butyne-1,4-diol as a starting material requires precise semi-hydrogenation to arrest the reaction at the alkene stage. Kinetic profiling of this reaction over Raney nickel catalysts demonstrates that the intermediate cis-2-butene-1,4-diol readily undergoes parallel side reactions, including over-hydrogenation to 1,4-butanediol and isomerization to trans-2-butene-1,4-diol, leading to significant yield erosion [1]. Direct procurement of isolated cis-2-butene-1,4-diol circumvents this complex reaction network, eliminating the risk of over-hydrogenation and bypassing the need for highly selective hydrogenation infrastructure.

Evidence DimensionYield loss to over-hydrogenated byproducts
Target Compound Data0% loss to over-hydrogenation (pre-reduced alkene)
Comparator Or Baseline2-Butyne-1,4-diol (yields significant 1,4-butanediol and trans-isomer impurities during semi-hydrogenation)
Quantified DifferenceEliminates byproduct formation associated with alkyne semi-hydrogenation
ConditionsIndustrial catalytic synthesis of enol intermediates

Direct procurement of the cis-alkene eliminates the need for complex, high-pressure selective hydrogenation infrastructure and prevents yield erosion.

Polymorphic Control in Biodegradable Polyesters

For polymer scientists developing advanced poly(butylene adipate) (PBA) copolymers, utilizing cis-2-butene-1,4-diol as a comonomer forces the polymer into a thermodynamically stable α-crystal monoclinic structure. This application directly leverages the conformational disruption caused by the cis-geometry, preventing the formation of metastable β-crystals associated with the trans-isomer [1].

Synthesis of 2,5-Dihydrofuran for Agrochemicals

Chemical manufacturers producing complex cyclic ethers rely on cis-2-butene-1,4-diol as a direct precursor for 2,5-dihydrofuran. Because the cis-configuration pre-organizes the terminal hydroxyl groups for rapid cyclodehydration over supported Pd/Pt catalysts, it ensures the retention of the critical double bond in the resulting heterocycle, a feature lost if saturated 1,4-butanediol is used [2].

Stereospecific API Manufacturing (Vitamin B6)

In the synthesis of pyridoxine (Vitamin B6) and related active pharmaceutical ingredients, the strict (Z)-geometry of the alkene is non-negotiable. Procuring high-purity cis-2-butene-1,4-diol allows process chemists to bypass the problematic semi-hydrogenation of 2-butyne-1,4-diol, completely eliminating yield losses to over-hydrogenated 1,4-butanediol and trans-isomer impurities [3].

Physical Description

Liquid

Color/Form

ALMOST COLORLESS LIQUID

XLogP3

-0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

88.052429494 Da

Monoisotopic Mass

88.052429494 Da

Boiling Point

141-149 °C AT 20 MM HG

Flash Point

128 °C (263 °F) OC

Heavy Atom Count

6

Vapor Density

3.0 (AIR= 1)

Density

1.067-1.074

Odor

ODORLESS

Melting Point

7 °C (45 °F)

UNII

ZA7VGU6SCV

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

110-64-5
6117-80-2

Associated Chemicals

2-Butene-1,4 diol (cis);6117-80-2
2-Butene-1,4 diol (trans);821-11-4

Wikipedia

1,4-dihydroxy-2-butene
(2Z)-2-butene-1,4-diol

Methods of Manufacturing

BY REDUCTION OF 2-BUTYNE-1,4-DIOL; BY HIGH PRESSURE SYNTHESIS FROM ACETYLENE & FORMALDEHYDE.
HYDROGENATION OF 2-BUTYNE-1,4-DIOL IN THE PRESENCE OF A RANEY NICKEL CATALYST

General Manufacturing Information

Agriculture, forestry, fishing and hunting
2-Butene-1,4-diol: ACTIVE
TECHNICAL BUTENEDIOL IS PREDOMINANTLY THE CIS-ISOMER.

Dates

Last modified: 08-15-2023

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